molecular formula C7H4Cl3F2NO B6311210 2,4-Dichloro-3-(chlorodifluoromethoxy]aniline CAS No. 2088942-43-0

2,4-Dichloro-3-(chlorodifluoromethoxy]aniline

Cat. No.: B6311210
CAS No.: 2088942-43-0
M. Wt: 262.5 g/mol
InChI Key: APIZDYXIXIYQGV-UHFFFAOYSA-N
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Description

2,4-Dichloro-3-(chlorodifluoromethoxy]aniline is a synthetic compound with the molecular formula C7H4Cl3F2NO and a molecular weight of 262.5 g/mol. This compound is characterized by the presence of an aniline ring substituted with two chlorine atoms and a chlorodifluoromethoxy group. It is a colorless solid, although commercial samples may appear colored due to impurities .

Preparation Methods

The synthesis of 2,4-Dichloro-3-(chlorodifluoromethoxy]aniline typically involves the reaction of 2,4-dichloroaniline with chlorodifluoromethane under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as dimethyl sulfoxide (DMSO). The reaction conditions, including temperature and reaction time, are optimized to achieve high yields of the desired product.

Industrial production methods for this compound may involve similar synthetic routes but are scaled up to accommodate larger quantities. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

2,4-Dichloro-3-(chlorodifluoromethoxy]aniline undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms or the chlorodifluoromethoxy group are replaced by other nucleophiles. Common reagents for these reactions include sodium methoxide and potassium tert-butoxide.

    Oxidation Reactions: Oxidation of the aniline ring can be achieved using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of nitro or nitroso derivatives.

    Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2,4-Dichloro-3-(chlorodifluoromethoxy]aniline has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,4-Dichloro-3-(chlorodifluoromethoxy]aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

2,4-Dichloro-3-(chlorodifluoromethoxy]aniline can be compared with other dichloroaniline derivatives, such as:

    2,3-Dichloroaniline: This compound has chlorine atoms at the 2 and 3 positions of the aniline ring and is used in the production of dyes and herbicides.

    2,5-Dichloroaniline: With chlorine atoms at the 2 and 5 positions, this compound is also used in the synthesis of various organic compounds.

    2,6-Dichloroaniline: This derivative has chlorine atoms at the 2 and 6 positions and is used in the production of pharmaceuticals and agrochemicals.

The uniqueness of this compound lies in the presence of the chlorodifluoromethoxy group, which imparts distinct chemical and biological properties compared to other dichloroaniline derivatives .

Properties

IUPAC Name

2,4-dichloro-3-[chloro(difluoro)methoxy]aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl3F2NO/c8-3-1-2-4(13)5(9)6(3)14-7(10,11)12/h1-2H,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APIZDYXIXIYQGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1N)Cl)OC(F)(F)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl3F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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